Dihydropteroate synthase-IN-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Sintasa de dihidrofolato-IN-1 es un compuesto que actúa como inhibidor de la enzima sintasa de dihidrofolato. Esta enzima es crucial en la biosíntesis de folato en bacterias, hongos y plantas. El folato es un cofactor esencial para varios procesos celulares, incluida la síntesis de nucleótidos y aminoácidos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de sintasa de dihidrofolato-IN-1 típicamente involucra la condensación de ácido para-aminobenzoico con 6-hidroximetil-7,8-dihidropterina-pirofosfato. La reacción está catalizada por la sintasa de dihidrofolato, que facilita la formación de 7,8-dihidrofolato. Las condiciones de reacción a menudo incluyen una solución acuosa tamponada a un pH propicio para la actividad enzimática, típicamente alrededor de pH 7.5 a 8.5 .

Métodos de producción industrial

La producción industrial de sintasa de dihidrofolato-IN-1 implica procesos de fermentación a gran escala utilizando microorganismos genéticamente modificados que sobreexpresan la sintasa de dihidrofolato. El caldo de fermentación se somete entonces a procesamiento posterior, que incluye extracción, purificación y cristalización, para obtener el producto final .

Análisis De Reacciones Químicas

Tipos de reacciones

Sintasa de dihidrofolato-IN-1 principalmente experimenta reacciones de sustitución, en particular sustitución nucleofílica, debido a la presencia de grupos funcionales reactivos como amino e hidroxilo .

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones que involucran sintasa de dihidrofolato-IN-1 incluyen ácido para-aminobenzoico, 6-hidroximetil-7,8-dihidropterina-pirofosfato y varios tampones para mantener el pH óptimo para la actividad enzimática. Las reacciones se llevan a cabo típicamente a temperaturas que van de 25 °C a 37 °C .

Productos principales

El producto principal formado a partir de la reacción de sintasa de dihidrofolato-IN-1 con sus sustratos es 7,8-dihidrofolato, que es un precursor en la biosíntesis de derivados de folato .

Aplicaciones Científicas De Investigación

Sintasa de dihidrofolato-IN-1 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como herramienta para estudiar la cinética enzimática y el mecanismo de la biosíntesis de folato.

Biología: Sirve como un compuesto modelo para investigar el papel del folato en los procesos celulares y para estudiar los efectos de la inhibición del folato sobre el crecimiento y la proliferación celular.

Medicina: Sintasa de dihidrofolato-IN-1 se explora como un posible agente antibacteriano y antifúngico debido a su capacidad para inhibir la biosíntesis de folato en patógenos.

Mecanismo De Acción

Sintasa de dihidrofolato-IN-1 ejerce sus efectos inhibiendo competitivamente la enzima sintasa de dihidrofolato. Esta enzima cataliza la condensación de ácido para-aminobenzoico con 6-hidroximetil-7,8-dihidropterina-pirofosfato para formar 7,8-dihidrofolato. Al unirse al sitio activo de la enzima, sintasa de dihidrofolato-IN-1 evita la formación de 7,8-dihidrofolato, inhibiendo así la biosíntesis de folato. Esta inhibición interrumpe la producción de nucleótidos y aminoácidos, lo que lleva a la inhibición del crecimiento y la proliferación celular .

Comparación Con Compuestos Similares

Compuestos similares

Sulfametoxazol: Un antibiótico que también inhibe la sintasa de dihidrofolato compitiendo con el ácido para-aminobenzoico.

Dapsona: Otro inhibidor de la sintasa de dihidrofolato, utilizado principalmente en el tratamiento de la lepra.

Singularidad

Sintasa de dihidrofolato-IN-1 es única en su afinidad de unión específica y mecanismo de inhibición, lo que la convierte en una herramienta valiosa para estudiar la estructura y función de la enzima. Su capacidad para inhibir la biosíntesis de folato con alta especificidad la distingue de otros compuestos similares .

Actividad Biológica

Dihydropteroate synthase-IN-1 (DHPS-IN-1) is a compound designed to inhibit the enzyme dihydropteroate synthase (DHPS), which plays a crucial role in the folate biosynthesis pathway in bacteria. This pathway is essential for the synthesis of nucleic acids and amino acids, making DHPS a significant target for antibiotic development, particularly sulfonamides. This article reviews the biological activity of DHPS-IN-1, its mechanism of action, resistance mechanisms, and relevant case studies.

Overview of Dihydropteroate Synthase

Dihydropteroate Synthase Functionality

DHPS catalyzes the condensation of para-aminobenzoate (pABA) with 6-hydroxymethyl-7,8-dihydropterin diphosphate to form 7,8-dihydropteroate. This reaction is a key step in the de novo synthesis of folate in bacteria, which is not present in mammalian cells, thus providing a selective target for antibiotic action .

Enzymatic Characteristics

- Enzyme Classification : EC 2.5.1.15

- Molecular Weight : Approximately 30 kDa

- Gene Ontology : Involved in folic acid biosynthesis and antibiotic response .

DHPS-IN-1 functions as a competitive inhibitor of DHPS by mimicking its natural substrate, pABA. By binding to the active site of DHPS, it prevents the enzyme from catalyzing the formation of dihydropteroate, thereby inhibiting folate synthesis and ultimately bacterial growth.

Resistance Mechanisms

Resistance to sulfonamide antibiotics, including those targeting DHPS, can arise through several mechanisms:

- Point Mutations : Specific mutations in the DHPS gene can alter the enzyme's active site, reducing the binding affinity for sulfonamides . Common mutations occur at codons 55 and 57.

- Gene Amplification : Increased expression of DHPS can outcompete the inhibitor .

- Alternative Pathways : Some bacteria may develop alternative metabolic pathways that bypass the need for folate synthesis .

Case Study 1: Pneumocystis jirovecii Infections

A study examined DHPS mutations in patients with Pneumocystis pneumonia (PCP) treated with sulfamethoxazole-trimethoprim (TMP-SMX). The findings indicated that mutations at codon 55 were associated with treatment failure . The study highlighted that patients with these mutations showed significant clinical improvement when treated with alternative regimens.

Case Study 2: Global Resistance Patterns

Research conducted across various geographic locations revealed that DHPS mutations were prevalent among isolates from regions with extensive use of sulfonamide drugs. For instance, a study from Thailand identified multiple mutations associated with increased resistance to sulfadoxine .

Data Table: Summary of Key Research Findings on DHPS Mutations

| Study Location | Sample Size | Mutation Detected | Treatment Outcome |

|---|---|---|---|

| USA | 29 | Codon 55 | Treatment failure in 22 cases |

| Germany | Varies | Codon 57 | Improved outcomes with alternative therapies |

| Thailand | 10 | Glu-540 | Resistance to sulfadoxine observed |

Propiedades

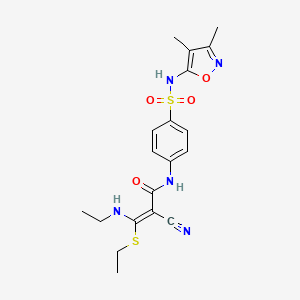

Fórmula molecular |

C19H23N5O4S2 |

|---|---|

Peso molecular |

449.6 g/mol |

Nombre IUPAC |

(E)-2-cyano-N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-3-(ethylamino)-3-ethylsulfanylprop-2-enamide |

InChI |

InChI=1S/C19H23N5O4S2/c1-5-21-19(29-6-2)16(11-20)17(25)22-14-7-9-15(10-8-14)30(26,27)24-18-12(3)13(4)23-28-18/h7-10,21,24H,5-6H2,1-4H3,(H,22,25)/b19-16+ |

Clave InChI |

PBQCVYWDYFTCMK-KNTRCKAVSA-N |

SMILES isomérico |

CCN/C(=C(/C#N)\C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NO2)C)C)/SCC |

SMILES canónico |

CCNC(=C(C#N)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NO2)C)C)SCC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.